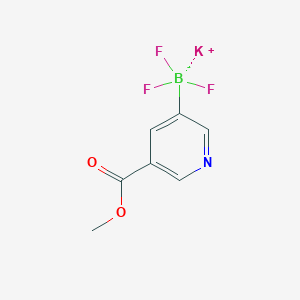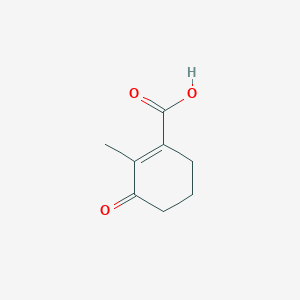![molecular formula C9H12BFO3 B15299092 [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This compound features a boronic acid group attached to a phenyl ring substituted with a fluoro group and a hydroxypropan-2-yl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodophenol and isopropyl alcohol.
Borylation Reaction: The key step involves the borylation of the phenyl ring. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative (such as bis(pinacolato)diboron) in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: The final step involves hydrolysis to convert the boronate ester intermediate into the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the fluoro group or the boronic acid group, resulting in the formation of corresponding hydrocarbons or boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Formation of 2-fluoro-4-(2-oxopropyl)phenylboronic acid.
Reduction: Formation of 2-fluoro-4-(2-hydroxypropan-2-yl)phenylborane.
Substitution: Formation of various substituted phenylboronic acids depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug design and discovery.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of boron-containing drugs. These drugs can exhibit unique pharmacological properties, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or receptor modulation. This interaction can affect various biochemical pathways, making the compound useful in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl groups, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of the hydroxypropan-2-yl group, leading to different reactivity and applications.
2-Fluorophenylboronic acid: Lacks the hydroxypropan-2-yl group, making it less reactive in certain biological and chemical contexts.
Uniqueness
The presence of both the fluoro and hydroxypropan-2-yl groups in [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid imparts unique reactivity and versatility. These functional groups enhance its ability to participate in a wide range of chemical reactions and interact with biological molecules, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H12BFO3 |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
[2-fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)6-3-4-7(10(13)14)8(11)5-6/h3-5,12-14H,1-2H3 |
Clave InChI |
XYLUHNGJCBMSQT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(C)(C)O)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



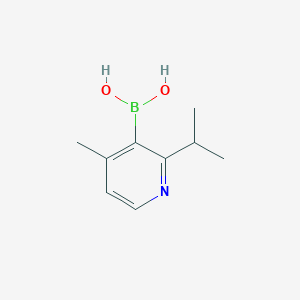
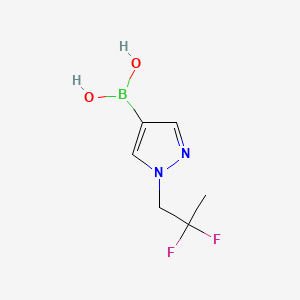
![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)

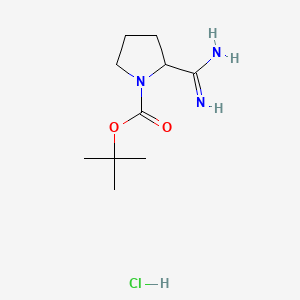

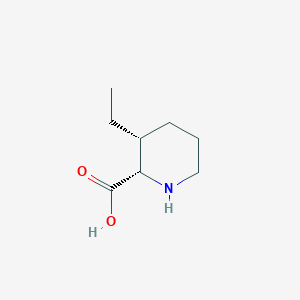
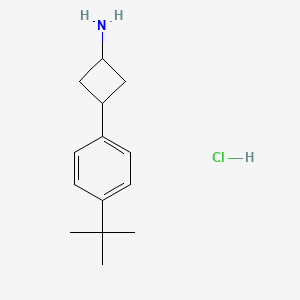
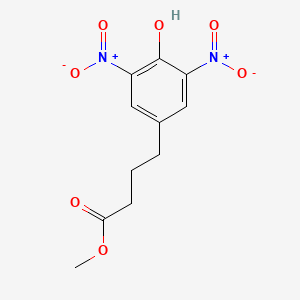
![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)

